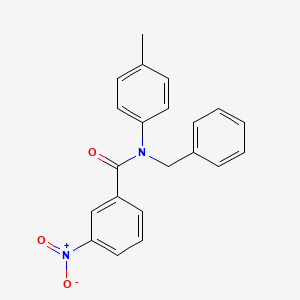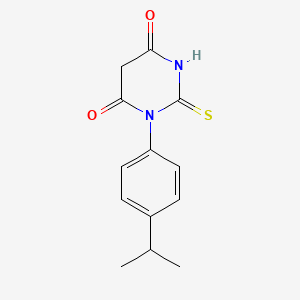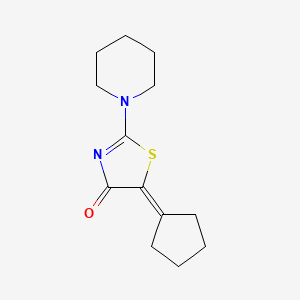![molecular formula C17H18N2O4S B5751145 3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as "DMT-2" and is a derivative of the psychedelic compound, dimethyltryptamine (DMT).
Mécanisme D'action
DMT-2 acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor to a lesser extent than a full agonist. This activation results in the modulation of neurotransmitter release in the brain, which can lead to altered perception and cognition.
Biochemical and Physiological Effects:
Studies have shown that DMT-2 can induce changes in brain activity, including alterations in the default mode network, which is involved in self-referential thinking. It has also been shown to increase cerebral blood flow in certain regions of the brain. Additionally, DMT-2 has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMT-2 in lab experiments is its high affinity for the 5-HT2A receptor, which allows for more specific targeting of this receptor. However, one limitation is that DMT-2 is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Orientations Futures
There are several potential future directions for research on DMT-2. One area of interest is its potential use in the treatment of certain psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to understand the mechanisms underlying its effects on brain activity and neurotransmitter release. Finally, DMT-2 may have applications in the development of new drugs targeting the 5-HT2A receptor.
Méthodes De Synthèse
The synthesis of DMT-2 involves the reaction of 2-methoxyphenyl isothiocyanate with 3,5-dimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of DMT-2 as a yellow solid.
Applications De Recherche Scientifique
DMT-2 has been found to have potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many psychedelic compounds, including DMT.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-12-8-11(9-13(10-12)22-2)16(20)19-17(24)18-14-6-4-5-7-15(14)23-3/h4-10H,1-3H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDHBATVAYMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5751076.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)

![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)

![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)

![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)


